molecular formula C14H13ClO3S B14865501 3-(Benzyloxy)-5-methylbenzenesulfonyl chloride

3-(Benzyloxy)-5-methylbenzenesulfonyl chloride

Cat. No.: B14865501
M. Wt: 296.8 g/mol
InChI Key: UPJXSCOMADYSIB-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-methylbenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a benzyloxy group attached to the benzene ring, along with a methyl group and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-methylbenzenesulfonyl chloride typically involves the reaction of 3-(benzyloxy)-5-methylbenzenesulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The general reaction scheme is as follows:

3-(Benzyloxy)-5-methylbenzenesulfonic acid+SOCl23-(Benzyloxy)-5-methylbenzenesulfonyl chloride+SO2+HCl\text{3-(Benzyloxy)-5-methylbenzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(Benzyloxy)-5-methylbenzenesulfonic acid+SOCl2​→3-(Benzyloxy)-5-methylbenzenesulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃), bromine (Br₂), and sulfuric acid (H₂SO₄) are used under controlled conditions.

Major Products Formed

    Sulfonamides and Sulfonates: Formed through nucleophilic substitution.

    Aldehydes, Acids, and Alcohols: Formed through oxidation and reduction of the benzyloxy group.

    Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.

Scientific Research Applications

3-(Benzyloxy)-5-methylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-methylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Lacks the benzyloxy and methyl groups, making it less versatile in certain reactions.

    4-Methylbenzenesulfonyl Chloride: Similar structure but without the benzyloxy group, affecting its reactivity and applications.

    3-(Benzyloxy)benzenesulfonyl Chloride: Lacks the methyl group, which can influence its chemical properties and reactivity.

Uniqueness

3-(Benzyloxy)-5-methylbenzenesulfonyl chloride is unique due to the presence of both benzyloxy and methyl groups, which enhance its reactivity and versatility in various chemical reactions

Properties

Molecular Formula

C14H13ClO3S

Molecular Weight

296.8 g/mol

IUPAC Name

3-methyl-5-phenylmethoxybenzenesulfonyl chloride

InChI

InChI=1S/C14H13ClO3S/c1-11-7-13(9-14(8-11)19(15,16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

UPJXSCOMADYSIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2

Origin of Product

United States

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